molecular formula C15H13ClN2OS B2473543 N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338750-61-1

N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No. B2473543
CAS RN: 338750-61-1
M. Wt: 304.79
InChI Key: IASWZMZMNRDQOI-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. The “N-(2-chlorophenyl)” part indicates the presence of a 2-chlorophenyl group attached to the nitrogen atom of the benzothiazine ring. The “carboxamide” part suggests the presence of a carboxamide functional group (-CONH2) in the molecule .


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods could be used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The benzothiazine ring might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and stability, would be determined through various experimental methods .

Scientific Research Applications

Structural Insights

A study by Siddiqui et al. (2008) explored the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, highlighting the importance of intramolecular hydrogen bonds and the half-chair conformations of the heterocyclic thiazine rings, which are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets Siddiqui et al., 2008.

Synthetic Approaches

Research on synthetic methodologies has led to the development of various derivatives of the parent compound. For instance, the study by Kozminykh et al. (2002) introduced a synthesis route for regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, expanding the chemical repertoire of benzothiazine derivatives for further biological evaluation Kozminykh et al., 2002.

Biological Activity

The antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides, which share a structural resemblance to the N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, were investigated by Doležal et al. (2010). This study found significant biological activities against various pathogens and provides insights into the structure-activity relationships that might be applicable to benzothiazine derivatives Doležal et al., 2010.

Antioxidant Properties

A study on the synthesis and antioxidant evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which are closely related to the compound of interest, indicated that these derivatives possess moderate to significant radical scavenging activity. This suggests potential antioxidant applications for benzothiazine derivatives Ahmad et al., 2012.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would involve how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its mechanism of action, and evaluating its safety profile .

properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-1-2-6-12(11)17-15(19)18-9-10-20-14-8-4-3-7-13(14)18/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWZMZMNRDQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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